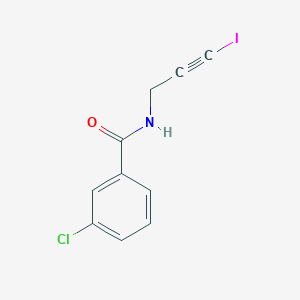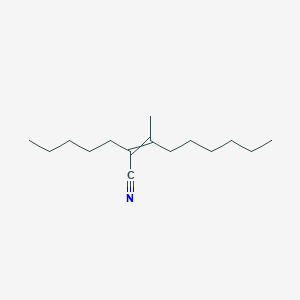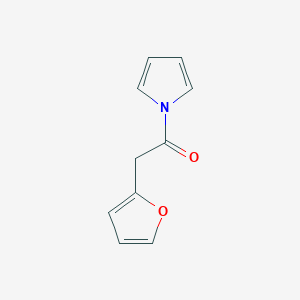
3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile: is an organic compound characterized by a cyclohexene ring substituted with two phenyl groups and four cyano groups. This compound is notable for its unique structure, which imparts specific chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile typically involves a multi-step process. One common method includes the cycloaddition reaction of a diene with a dienophile, followed by the introduction of cyano groups. The reaction conditions often require a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cycloaddition.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, often using reagents like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or alcohols in an organic solvent like ethanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to amines or alkanes.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
Chemistry: In chemistry, 3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound can be used to study the interactions between cyano groups and biological molecules. It serves as a model compound for understanding the behavior of nitriles in biological systems.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of cyano groups can impart bioactivity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of 3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets through its cyano groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or DNA. The pathways involved include nucleophilic addition and substitution reactions, which can alter the function of the target molecules.
類似化合物との比較
- 3,6-Diphenylcyclohex-4-ene-1,2-dicarboxylic acid
- 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride
- 3- (4-Methoxy-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile
Comparison: Compared to these similar compounds, 3,3-Diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile is unique due to the presence of four cyano groups, which significantly influence its reactivity and chemical properties. The cyano groups enhance its ability to participate in nucleophilic substitution reactions and increase its potential for forming stable complexes with various reagents.
特性
CAS番号 |
64315-56-6 |
|---|---|
分子式 |
C22H14N4 |
分子量 |
334.4 g/mol |
IUPAC名 |
3,3-diphenylcyclohex-4-ene-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C22H14N4/c23-14-20(15-24)12-7-13-22(21(20,16-25)17-26,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-11,13H,12H2 |
InChIキー |
JCMGFFLXLKQWFL-UHFFFAOYSA-N |
正規SMILES |
C1C=CC(C(C1(C#N)C#N)(C#N)C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{2-[(2-Methylacryloyl)oxy]ethoxy}-5-oxopentanoate](/img/structure/B14509210.png)

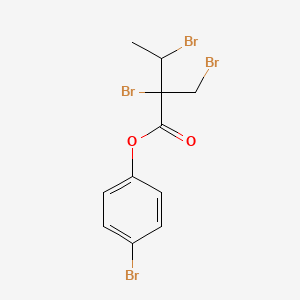
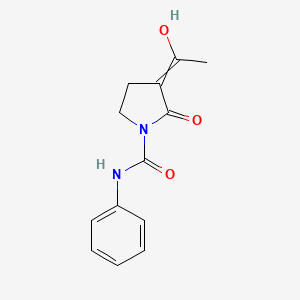

stannane](/img/structure/B14509233.png)


